molecular formula C10H11BrO2 B2977313 1-Bromo-3-(4-methoxyphenyl)propan-2-one CAS No. 20772-13-8

1-Bromo-3-(4-methoxyphenyl)propan-2-one

Cat. No.: B2977313
CAS No.: 20772-13-8
M. Wt: 243.1
InChI Key: UWBKVIQJWFVXMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-3-(4-methoxyphenyl)propan-2-one is an organic compound with the molecular formula C10H11BrO2. It is a brominated ketone that features a methoxyphenyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-(4-methoxyphenyl)propan-2-one can be synthesized through several methods. One common approach involves the bromination of 3-(4-methoxyphenyl)propan-2-one. This reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions to ensure selective bromination .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow reactors to optimize yield and purity. The reaction conditions are carefully monitored to maintain the desired temperature and pressure, ensuring efficient production .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-(4-methoxyphenyl)propan-2-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Typically performed in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at room temperature.

    Reduction: Conducted in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether under inert atmosphere.

    Oxidation: Carried out in aqueous or mixed solvent systems under reflux conditions.

Major Products Formed:

Scientific Research Applications

1-Bromo-3-(4-methoxyphenyl)propan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-3-(4-methoxyphenyl)propan-2-one involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic reactions, while the carbonyl group can undergo nucleophilic addition. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

  • 2-Bromo-1-(4-methoxyphenyl)propan-1-one
  • 3-Bromo-1-(4-bromophenyl)propan-1-one
  • 4-Methoxypropiophenone

Comparison: 1-Bromo-3-(4-methoxyphenyl)propan-2-one is unique due to its specific substitution pattern, which influences its reactivity and applications. Compared to 2-Bromo-1-(4-methoxyphenyl)propan-1-one, it has a different position of the bromine atom, leading to distinct chemical behavior.

Properties

IUPAC Name

1-bromo-3-(4-methoxyphenyl)propan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-13-10-4-2-8(3-5-10)6-9(12)7-11/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWBKVIQJWFVXMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.